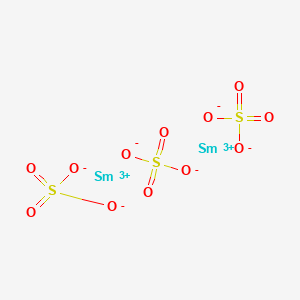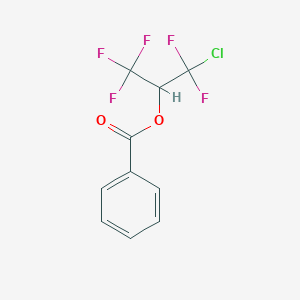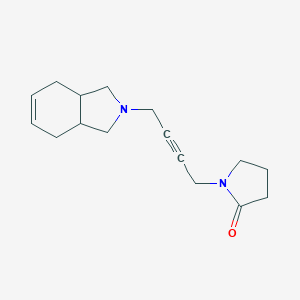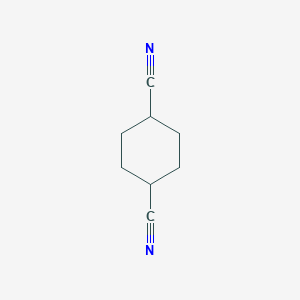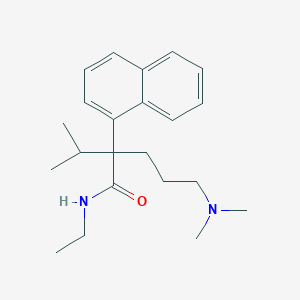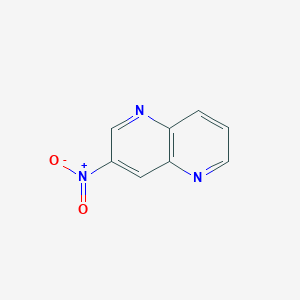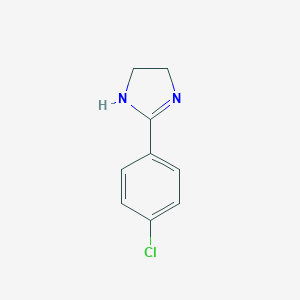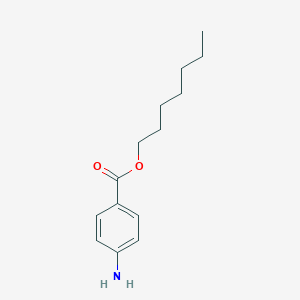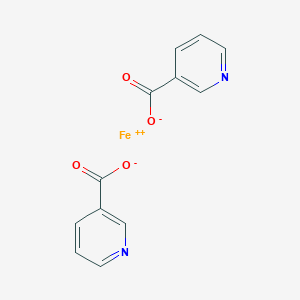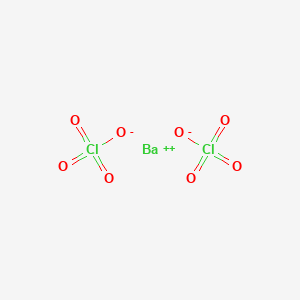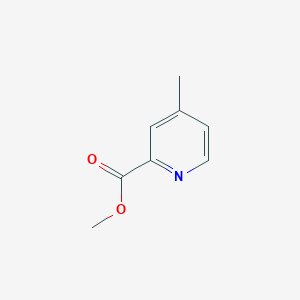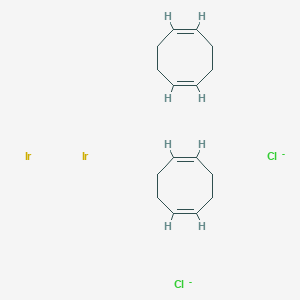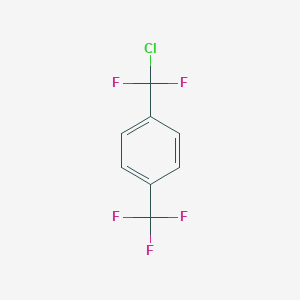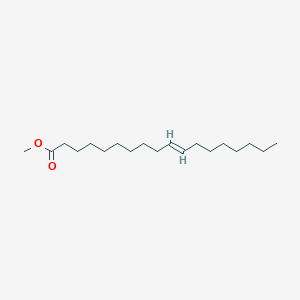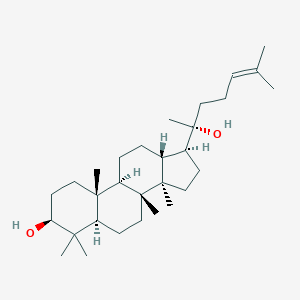
Dammarenediol-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dammarenediol-I is a natural product that has been isolated from the resin of the tree Dammara orientalis. It has been found to possess various pharmacological properties and has been studied extensively in scientific research.
Applications De Recherche Scientifique
Evolutionary Significance and Geological Preservation :
- Dammarenediol has been identified in fossil resins from the early Eocene period, providing evidence of the presence of the enzyme dammarenediol cyclase in plants from this era. This discovery opens new avenues for research into the evolution of important plant metabolites in deep-time (Dutta & Mallick, 2017).
Cancer Research :
- Note: One of the studies initially found during the search has been retracted and is therefore excluded from this list.
Biosynthetic Pathway Elucidation :
- The Cyt P450 enzyme CYP716A47 has been identified as catalyzing the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng, highlighting the enzyme's role in the conversion process (Han et al., 2011).
Metabolic Engineering :
- Efforts have been made to enhance the production of dammarenediol-II through various methods, including metabolic engineering of Pichia pastoris and other yeast strains (Liu et al., 2015); (Zhao et al., 2016).
Molecular Cloning and Functional Characterization :
- Studies have focused on cloning and characterizing the expression of the dammarenediol synthase gene, which is vital in the biosynthesis of ginsenosides in P. ginseng (Hu et al., 2012).
Transgenic Plant Production :
- Research has been conducted on producing dammarenediol-II in cell suspension cultures of transgenic tobacco, which offers potential for large-scale production of this compound (Han et al., 2013).
Potential in Treating Diabetic Complications :
- Dammarenediol-II has been investigated for its protective effects against diabetic complications, such as diabetic retinopathy, by inhibiting VEGF-induced vascular leakage (Kim et al., 2015).
Role in Plant Defense Mechanisms :
- The production of dammarenediol-II in transgenic tobacco has been associated with increased resistance to Tobacco mosaic virus (TMV), indicating a potential role in plant defense systems (Lee et al., 2012).
Heterologous Biosynthesis in Engineered Bacteria :
- Efforts have been made to achieve heterologous biosynthesis of dammarenediol-II in engineered Escherichia coli, showcasing the potential for microbial production of this compound (Li et al., 2016).
Functional Studies of Promoter Elements :
- Studies on the promoter cis-acting elements of key enzymes in saponins biosynthesis, including dammarenediol synthase, provide insights into the regulatory mechanisms of gene expression in P. notoginseng (Zheng et al., 2020).
Propriétés
Numéro CAS |
14351-28-1 |
|---|---|
Nom du produit |
Dammarenediol-I |
Formule moléculaire |
C30H52O2 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
NLHQJXWYMZLQJY-AYHBXSNGSA-N |
SMILES isomérique |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



